BenchChemオンラインストアへようこそ!

Shogaol

Pharmacokinetics Drug Delivery Bioavailability Enhancement

Shogaol (specifically -Shogaol, CAS 23513-13-5) is a dehydrated α,β-unsaturated ketone derivative of gingerol, forming the major pungent constituent of dried or thermally processed Zingiber officinale rhizome. Unlike its precursor 6-gingerol, shogaol possesses an electrophilic Michael acceptor moiety (α,β-unsaturated ketone) that confers distinct reactivity with cellular nucleophiles, fundamentally altering its pharmacodynamic profile and in vivo stability.

Molecular Formula C17H24O3
Molecular Weight 276.4 g/mol
CAS No. 23513-13-5
Cat. No. B1671286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShogaol
CAS23513-13-5
Synonyms(6)-shogaol
6-shogaol
shogaol
Molecular FormulaC17H24O3
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b8-7+
InChIKeyOQWKEEOHDMUXEO-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Shogaol (CAS 23513-13-5) for Procurement: Technical Profile and Differentiation from Gingerol-Class Compounds


Shogaol (specifically [6]-Shogaol, CAS 23513-13-5) is a dehydrated α,β-unsaturated ketone derivative of gingerol, forming the major pungent constituent of dried or thermally processed Zingiber officinale rhizome [1]. Unlike its precursor 6-gingerol, shogaol possesses an electrophilic Michael acceptor moiety (α,β-unsaturated ketone) that confers distinct reactivity with cellular nucleophiles, fundamentally altering its pharmacodynamic profile and in vivo stability [2]. This structural divergence underpins quantifiable differences in potency, metabolic fate, and therapeutic applicability when compared to gingerols and other ginger-derived vanilloids.

Why 6-Gingerol Cannot Substitute for Shogaol (CAS 23513-13-5) in Preclinical or Formulation Workflows


Although shogaol and gingerol share a common vanilloid core structure, the presence of the α,β-unsaturated ketone in shogaol renders it a fundamentally distinct chemical entity with respect to electrophilicity, in vivo metabolic interconversion kinetics, and target engagement [1]. Gingerol undergoes spontaneous dehydration to shogaol under thermal or acidic conditions, while the reverse hydration reaction is kinetically disfavored [2]. Consequently, substituting 6-gingerol for 6-shogaol in experimental or formulation settings introduces uncontrolled variable interconversion that obscures dose-response relationships and compromises batch-to-batch reproducibility [3]. The quantitative evidence below establishes the specific dimensions where shogaol diverges sufficiently from in-class analogs to warrant deliberate compound selection rather than generic substitution.

Quantitative Differential Evidence: Shogaol (CAS 23513-13-5) vs. Gingerol-Class Comparators


Oral Bioavailability Advantage: 685% Enhancement Achievable via β-Cyclodextrin Formulation

6-Shogaol exhibits poor intrinsic oral bioavailability (<2% as pure compound) [1]. However, formulation with β-cyclodextrin yields a 685.36% increase in oral relative bioavailability compared to unformulated 6-shogaol, with corresponding enhancements in Cmax and AUC0-36h [2]. This formulation-responsive bioavailability profile contrasts with 6-gingerol, which undergoes extensive first-pass biotransformation to zingerone and glucuronide conjugates without established formulation rescue strategies of comparable magnitude [1].

Pharmacokinetics Drug Delivery Bioavailability Enhancement Formulation Science

Nrf2/ARE Pathway Activation: 6-Shogaol Demonstrates Superior Potency to 6-Gingerol

6-Shogaol more potently induced ARE-luciferase activity and downstream Nrf2/HO-1 signaling events than 6-gingerol in HepG2 cells [1]. The differential activation of this pathway was attributed to the α,β-unsaturated ketone moiety in 6-shogaol, which facilitates covalent modification of Keap1 cysteine residues. In vivo, 6-shogaol administration reduced diethylnitrosamine (DEN)-mediated elevation of serum aspartate transaminase and alanine transaminase in mice [1]. This potency differential is consistent with broader class-level observations that shogaols exhibit stronger antioxidant activity than corresponding gingerols due to the electrophilic enone system [2].

Antioxidant Response Chemoprevention Nrf2 Signaling Hepatoprotection

COX-2 Inhibitory Potency: Chain Length-Dependent IC50 Values Across Shogaol Homologs

Shogaol homologs inhibit cyclooxygenase-2 (COX-2) with chain length-dependent potency, while showing no detectable inhibition of COX-1 at tested concentrations [1]. The IC50 values are: 8-shogaol IC50 = 17.5 μM; 10-shogaol IC50 = 7.5 μM [1][2]. For comparative context, 10-gingerol inhibited COX-2 with an IC50 of 32 μM [1]. The 10-shogaol homolog (IC50 = 7.5 μM) is approximately 4.3-fold more potent than 10-gingerol (IC50 = 32 μM) in this assay system. This COX-2 selectivity (COX-1 sparing) distinguishes these shogaol homologs from non-selective NSAIDs and positions them as mechanistically distinct anti-inflammatory tool compounds [1].

Anti-inflammatory COX-2 Inhibition Prostaglandin Synthesis Enzymology

In Vivo Interconversion Pharmacokinetics: Shogaol-to-Gingerol Conversion is Kinetically Disfavored

A comprehensive in vivo pharmacokinetic study in rats demonstrated that the conversion of 6-gingerol to 6-shogaol occurs with significantly larger clearance than the reverse conversion (6-shogaol to 6-gingerol) [1]. Both compounds exhibit rapid but partial absorption and extensive organ distribution, with oral bioavailability limited to <2% when administered as pure compounds [1]. The irreversible metabolic clearance for both compounds significantly exceeded their reversible bioconversions. Critically, 6-gingerol undergoes biotransformation to zingerone, whereas 6-shogaol does not follow this metabolic route [1]. This asymmetric interconversion means that administering 6-shogaol yields a more predictable pharmacokinetic profile with minimal reversion to 6-gingerol, while administering 6-gingerol introduces uncontrolled shogaol formation as a confounding variable.

Pharmacokinetics Drug Metabolism Interconversion Kinetics In Vivo Disposition

Stability Under Simulated Physiological Conditions: pH-Dependent Interconversion Reaches Equilibrium at 200 Hours

In simulated gastric fluid (pH 1) at 37°C, 6-gingerol and 6-shogaol undergo first-order reversible dehydration and hydration reactions, with degradation catalyzed by hydrogen ions and reaching equilibrium at approximately 200 hours [1]. In simulated intestinal fluid (pH 7.4), both compounds showed insignificant interconversion [1]. This contrasts with the broader aqueous stability profile, where gingerol dehydration to shogaol occurs with pH-dependent rates, with greatest stability for gingerol observed at pH 4 [2]. The equilibrium nature of the interconversion means that in acidic environments, neither compound maintains static concentration over extended incubation, but the forward (gingerol → shogaol) and reverse (shogaol → gingerol) reactions proceed at different rates.

Chemical Stability Formulation Development Oral Delivery Degradation Kinetics

TRPV1 Agonism and Nociception: Shogaols Exhibit Higher Potency Than Gingerols, with 10-Shogaol Unique as Non-Pungent Agonist

All gingerols and shogaols increased intracellular calcium concentration in rat TRPV1-expressing HEK293 cells via TRPV1 activation, with shogaols exhibiting higher potency than gingerols as a class [1]. Molecular docking analysis identified 6-shogaol as having the strongest binding energy (-7.10 kcal/mol) to TRPV1 among ginger active compounds evaluated [2]. Notably, while [6]-gingerol, [10]-gingerol, and [6]-shogaol induced aversive responses when applied to the eye in rats at 5 mmol/L, [10]-shogaol produced no such response at concentrations up to 10 mmol/L despite activating TRPV1 and promoting adrenaline secretion [1]. This identifies [10]-shogaol as the sole non-pungent TRPV1 agonist within this compound family, a unique pharmacological profile that separates target engagement (TRPV1 activation) from the pungency-associated aversive response.

TRPV1 Channel Pain Research Sensory Neurobiology Vanilloid Pharmacology

Optimal Research and Procurement Scenarios for Shogaol (CAS 23513-13-5)


Chemoprevention and Nrf2-Mediated Cytoprotection Studies

Investigators studying Nrf2/ARE pathway activation for chemoprevention or hepatoprotection should procure 6-shogaol rather than 6-gingerol, as 6-shogaol more potently induces ARE-luciferase activity, Nrf2 nuclear translocation, and HO-1 expression in hepatic cells [1]. This potency differential enables detection of pathway activation at lower compound concentrations and provides stronger signal-to-noise in reporter assays. The established in vivo efficacy in reducing DEN-elevated serum transaminases further supports selection of 6-shogaol for studies requiring translation from in vitro Nrf2 activation to hepatoprotective outcomes [1].

Selective COX-2 Inhibition with COX-1 Sparing Profile

For anti-inflammatory research requiring selective COX-2 inhibition without COX-1 suppression, 10-shogaol (IC50 = 7.5 μM) and 8-shogaol (IC50 = 17.5 μM) offer quantifiable potency advantages over the corresponding gingerol homologs [1]. Both shogaol homologs exhibit complete COX-1 sparing at tested concentrations, distinguishing them mechanistically from non-selective NSAIDs [1]. Researchers should select the appropriate homolog based on required inhibitory potency, noting that 10-shogaol provides approximately 4.3-fold greater COX-2 inhibitory potency than 10-gingerol (IC50 = 32 μM) in the same assay system [1].

TRPV1 Modulation Without Pungency-Associated Behavioral Confounds

Investigators studying TRPV1-mediated thermoregulation, energy expenditure, or catecholamine secretion who require target engagement without the confounding variable of pungency should select [10]-shogaol specifically [1]. Unlike all tested gingerols and 6-shogaol—which induce aversive nociceptive responses upon topical application—10-shogaol produces no such response at concentrations up to 10 mmol/L while retaining full TRPV1 activation capacity and the ability to promote adrenaline secretion [1]. This unique pharmacology among the ginger-derived vanilloids enables experimental separation of TRPV1 signaling from pungency-associated behavioral or sensory artifacts.

Oral Formulation Development Leveraging Cyclodextrin-Enhanced Bioavailability

Formulation scientists developing oral delivery systems for hydrophobic natural products should consider 6-shogaol as a candidate compound, given the demonstrated 685.36% enhancement in oral relative bioavailability achievable through β-cyclodextrin inclusion complexation [1]. While baseline oral bioavailability of pure 6-shogaol is limited to <2% due to extensive first-pass metabolism and biotransformation, this formulation-responsive characteristic identifies 6-shogaol as amenable to bioavailability engineering [2]. The magnitude of enhancement (approximately 6.85-fold) exceeds typical formulation improvements and justifies the additional complexity of cyclodextrin-based delivery systems in preclinical development workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Shogaol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.